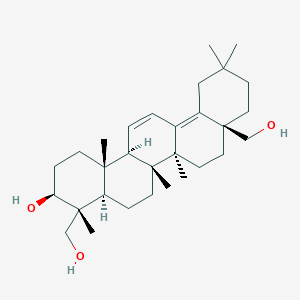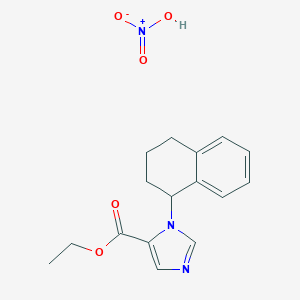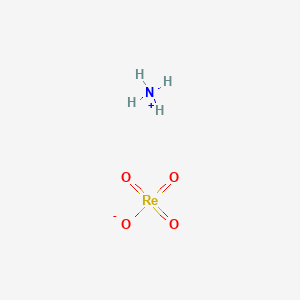
Ammonium perrhenate
Overview
Description
Ammonium perrhenate, also known as this compound, is a white crystalline compound with the molecular formula H4NO4Re and a molecular weight of 268.24 g/mol . It is one of the most widely used compounds of rhenium, a rare and high-melting-point metal. This compound is notable for its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium perrhenate can be synthesized by neutralizing perrhenic acid (HReO4) with ammonia (NH3). The reaction typically involves the following steps :
- Dissolving perrhenic acid in water.
- Adding ammonia to the solution until the pH reaches around 8-9.
- Allowing the solution to crystallize by cooling it to around 0°C.
Industrial Production Methods
Industrial production of rhenate (ReO41-), ammonium, (T-4)- often involves the ion-exchange method. This method includes:
- Using ion-exchange resins to purify perrhenic acid.
- Neutralizing the purified acid with ammonia.
- Crystallizing the product by cooling the solution .
Chemical Reactions Analysis
Types of Reactions
Ammonium perrhenate undergoes various chemical reactions, including:
Reduction: It can be reduced to metallic rhenium using hydrogen or other reducing agents.
Oxidation: It can be oxidized to higher oxidation states of rhenium.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, hydrazine, and triphenylphosphine.
Oxidizing Agents: Oxygen and other strong oxidizers.
Reaction Conditions: Typically, these reactions are carried out at elevated temperatures and in the presence of catalysts.
Major Products
Reduction: Metallic rhenium (Re).
Oxidation: Higher oxides of rhenium such as Re2O7.
Substitution: Various rhenium salts depending on the substituting cation.
Scientific Research Applications
Ammonium perrhenate has numerous applications in scientific research, including:
Catalysis: Used as a catalyst in organic reactions, including the synthesis of pharmaceuticals and polymers.
Radiopharmaceuticals: Used in the synthesis of rhenium-based radiopharmaceuticals for medical imaging and treatment.
Material Science: Employed in the production of superalloys and other high-performance materials.
Biotechnology: Utilized in the synthesis of enzymes, proteins, and DNA for biochemical studies.
Mechanism of Action
The mechanism of action of rhenate (ReO41-), ammonium, (T-4)- involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating various oxidation reactions. This property is particularly useful in catalytic processes where it helps in the conversion of reactants to desired products .
Comparison with Similar Compounds
Similar Compounds
Perrhenic Acid (HReO4): The parent acid of ammonium perrhenate.
Potassium Perrhenate (KReO4): Similar in structure but with potassium as the cation.
Sodium Perrhenate (NaReO4): Similar in structure but with sodium as the cation.
Uniqueness
This compound is unique due to its high purity and stability, making it suitable for high-precision applications in catalysis and material science. Its ability to form stable complexes with various organic and inorganic molecules further enhances its versatility in scientific research .
Properties
IUPAC Name |
azanium;oxido(trioxo)rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.4O.Re/h1H3;;;;;/q;;;;-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJYZCWLNWENHS-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-][Re](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NO4Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14333-24-5 (Parent) | |
| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
268.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Acros Organics MSDS] | |
| Record name | Ammonium perrhenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13598-65-7 | |
| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenate (ReO41-), ammonium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


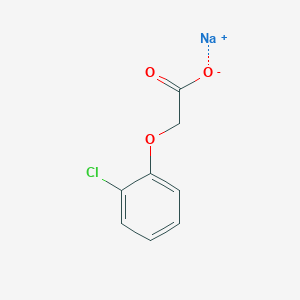
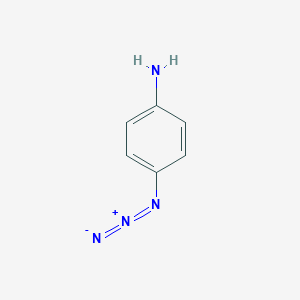
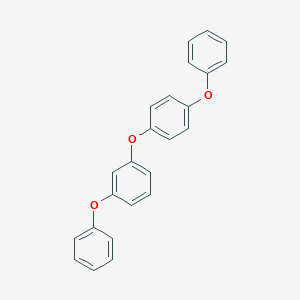
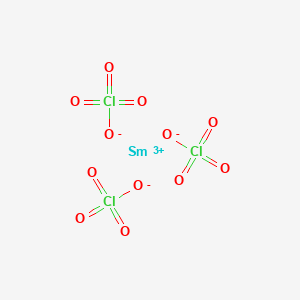





![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
